molecular formula C13H13NO2 B14157404 1-(1-phenylpropan-2-yl)-1H-pyrrole-2,5-dione CAS No. 5898-98-6

1-(1-phenylpropan-2-yl)-1H-pyrrole-2,5-dione

Katalognummer: B14157404
CAS-Nummer: 5898-98-6
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: MBTIFPLISNRUNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dione is an organic compound with a unique structure that combines a phenyl group with a pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-phenylpropan-2-yl)-1H-pyrrole-2,5-dione typically involves the reaction of phenylpropanone with pyrrole under specific conditions. One common method includes the use of a catalyst such as aluminum chloride to facilitate the reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the compound meets the required standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(1-phenylpropan-2-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

  • 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid
  • Phenylacetone
  • 1-Phenyl-2-propanone

Comparison: 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dione is unique due to its specific combination of a phenyl group and a pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

5898-98-6

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

1-(1-phenylpropan-2-yl)pyrrole-2,5-dione

InChI

InChI=1S/C13H13NO2/c1-10(9-11-5-3-2-4-6-11)14-12(15)7-8-13(14)16/h2-8,10H,9H2,1H3

InChI-Schlüssel

MBTIFPLISNRUNM-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=CC=C1)N2C(=O)C=CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.